N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide
Description
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11(20)18(2)13-3-6-19(7-4-13)16(21)14-10-23-15(17-14)12-5-8-22-9-12/h5,8-10,13H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFHVMMOLKPMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)C2=CSC(=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, mild acidic or basic conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Furanones.
Reduction: Dihydrothiazoles.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
